1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine, also known by its CAS number 1001500-18-0, is a compound with the molecular formula CHBrN and a molar mass of approximately 218.09 g/mol. This compound is classified under organic compounds, specifically as an amine derivative featuring a pyrazole ring substituted with a bromine atom. Its structure indicates potential applications in medicinal chemistry and organic synthesis due to the presence of both the pyrazole moiety and the amine functional group.
The synthesis of 1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine can be achieved through various methods, including:
Technical details include monitoring the reaction progress using thin-layer chromatography and purifying the final product through recrystallization or chromatography techniques.
The molecular structure of 1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine can be described as follows:
The structural representation can be visualized using molecular modeling software or through chemical drawing tools.
1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine can participate in various chemical reactions, including:
Technical details involve studying reaction kinetics and mechanisms using spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry to confirm product formation.
The mechanism of action for 1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine primarily involves its interaction with biological targets due to its amine functionality. Potential processes include:
Data on specific receptor interactions or enzyme targets would require further empirical studies to elucidate precise mechanisms.
The physical and chemical properties of 1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine include:
Property | Value |
---|---|
Appearance | Solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not specified |
Stability | Stable under standard conditions |
These properties suggest that the compound is amenable to various laboratory manipulations and formulations.
The scientific uses of 1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine are diverse, including:
Research into specific applications continues to evolve, highlighting the compound's potential in medicinal chemistry and materials science.
The systematic IUPAC name 1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine provides precise structural information through its component terms:
The molecular formula is C7H14BrN3, calculated with a molecular weight of 228.11 g/mol. This structure features a planar, electron-deficient pyrazole ring that influences electron distribution across the molecule. The 4-bromo substituent serves dual purposes: it creates a synthetic handle for further derivatization via cross-coupling reactions and modulates the electron-withdrawing character of the heterocycle. The propylamine linker provides conformational flexibility, allowing the terminal N-methylamine moiety to adopt optimal orientations for target engagement. The N-methyl group enhances lipophilicity and influences basicity compared to primary amines, potentially improving blood-brain barrier penetration where required.
Table 1: Structural Comparison of Brominated Pyrazole Derivatives with Amine Sidechains
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine | C7H14BrN3 | 228.11 | N-methylpropan-1-amine at C3, Br at C4 |
3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-amine | C7H12BrN3 | 218.09 | Primary amine, methyl branch on propane chain |
1-amino-3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropan-2-ol | C7H12BrN3O | 234.10 | Hydroxy group at C2, primary amine |
4-Bromo-1-methyl-1H-pyrazol-3-amine | C4H6BrN3 | 176.02 | Methyl at N1, amine directly attached at C3 |
The structural distinction of 1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine from analogs lies in its combination of an unsubstituted pyrazole nitrogen (N2-H), extended linear alkyl spacer, and secondary amine terminus. This arrangement balances hydrogen-bonding capacity (pyrazole N2-H and amine N-H), hydrophobic surface area (propyl chain), and a polarizable halogen atom. The molecule's protonation state varies with physiological pH, with the terminal amine (pKa ~10-11) predominantly protonated under biological conditions, forming a cationic species capable of ionic interactions [1] [3] [7].
Pyrazole chemistry has evolved significantly since its initial discovery in the late 19th century, with brominated derivatives gaining prominence in the 1990s as versatile building blocks. The identification of 4-bromopyrazole as a stable halogenated heterocycle enabled targeted synthetic strategies for drug discovery. Key historical milestones include:
Early Exploration (1980s-1990s): Initial investigations focused on simple substituted pyrazoles as anti-inflammatory and analgesic agents. The synthesis of 4-bromo-1-methyl-1H-pyrazol-3-amine (CAS# 146941-72-2) demonstrated the stability of bromine at the C4 position and its utility as a cross-coupling partner. This compound became commercially available as a research chemical (>97% purity) and established the foundation for complex derivatives [2] [7].
Sidechain Diversification (2000-2010): Research shifted toward optimizing pharmacological properties through sidechain modifications. The introduction of amine-containing alkyl chains at N1 or C3 positions, exemplified by compounds like 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-amine (CAS# 1006481-11-3), aimed to enhance water solubility and target affinity. These developments coincided with advances in reductive amination and N-alkylation techniques that enabled efficient production of diverse analogs [1].
Structural Complexity Era (2010-Present): Recent innovations incorporate stereochemistry and conformational restriction, as seen in compounds like (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (CAS# 1146629-83-5). The emergence of 1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine represents a strategic simplification focusing on metabolic stability and synthetic accessibility. This compound's design leverages the established bioisosteric potential of pyrazoles while optimizing physicochemical parameters for central nervous system (CNS) drug candidates [6].
Table 2: Evolution of Brominated Pyrazole Derivatives in Medicinal Chemistry
Time Period | Representative Compounds | Therapeutic Focus | Synthetic Advancements |
---|---|---|---|
1980s-1990s | 4-Bromo-1-methyl-1H-pyrazol-3-amine | Anti-inflammatory agents | Regioselective bromination methods |
2000-2010 | 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-amine | Kinase inhibitors | N-alkylation with protected amines |
2010-Present | 1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine | CNS disorders, Antibacterials | Tandem cross-coupling/amination strategies |
The historical trajectory demonstrates a shift from simple heterocyclic building blocks toward rationally designed molecules where the bromopyrazole core serves as a multipurpose pharmacophore. 1-(4-Bromo-1H-pyrazol-3-yl)-N-methylpropan-1-amine embodies contemporary design principles emphasizing metabolic stability (via N-methylation), conformational flexibility, and strategic halogen placement for further lead optimization through modern cross-coupling methodologies [1] [2] [6].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1